3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine
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Overview
Description
3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine is a chemical compound with the molecular formula C13H9Cl2N3. It is a solid substance with a melting point of 173-175°C . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in various fields of research.
Biochemical Analysis
Biochemical Properties
3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior. It can also affect the expression of genes involved in critical cellular processes, such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modifications in protein stability. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. For example, the compound may inhibit enzymes involved in energy production, leading to changes in cellular energy levels and metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments or organelles. For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy production and apoptosis .
Preparation Methods
The synthesis of 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine typically involves the reaction of 3,4-dichloroaniline with 2-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the imidazo[1,2-a]pyridine ring .
Chemical Reactions Analysis
3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using reagents like sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its antimicrobial or anticancer properties .
Comparison with Similar Compounds
3-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridin-8-amine can be compared with other similar compounds such as:
- 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-amine
- 3-(3,4-Dimethylphenyl)imidazo[1,2-a]pyridin-8-amine
- 3-(3,4-Difluorophenyl)imidazo[1,2-a]pyridin-8-amine
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties and biological activities, making each compound unique in its own right.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3/c14-9-4-3-8(6-10(9)15)12-7-17-13-11(16)2-1-5-18(12)13/h1-7H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPNFHOHVDXVLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377147 |
Source
|
Record name | 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338415-23-9 |
Source
|
Record name | 3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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